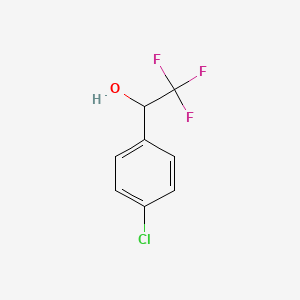

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONAZKZEGGHKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293699 | |

| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-66-2 | |

| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 446-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol, a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines available information with predicted values and established experimental protocols for analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Identity and Structure

This compound is a chiral aromatic alcohol characterized by a p-chlorinated phenyl ring and a trifluoromethyl group attached to the carbinol carbon. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and acidity compared to its non-fluorinated counterpart.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 446-66-2 |

| Molecular Formula | C₈H₆ClF₃O |

| Molecular Weight | 210.58 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)O)Cl |

| InChI Key | DONAZKZEGGHKRH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological and environmental contexts. The data presented below is a combination of available information and predicted values due to the scarcity of direct experimental results for this compound.

Table 2: Summary of Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Not available | Predicted value would likely be a low-melting solid or a liquid at room temperature. |

| Boiling Point | Not available | Predicted to be higher than 2,2,2-trifluoroethanol (74-80 °C) due to the aromatic ring. |

| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and acetone. |

| pKa | Not available | Predicted to be more acidic than non-fluorinated alcohols due to the electron-withdrawing trifluoromethyl group. The pKa of 2,2,2-trifluoroethanol is approximately 12.4. |

| LogP | Not available | Predicted to be moderately lipophilic. |

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro-Boiling Point Method

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

-

Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath containing a high-boiling liquid (e.g., mineral oil).

-

Procedure: The apparatus is heated gradually. As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

-

Observation: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Figure 2: Workflow for Micro-Boiling Point Determination.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The mixture is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa is a measure of the acidity of a compound. For an alcohol, it represents the tendency to donate a proton from the hydroxyl group.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture for sparingly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (octanol) and an aqueous phase.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

-

Analysis: The concentration of the compound in both the octanol and aqueous phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC). The partition coefficient (P) is calculated as the ratio of the concentration in octanol to the concentration in water, and logP is the logarithm of this value.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 4-chloro-α,α,α-trifluoroacetophenone.

Proposed Synthesis Protocol: Reduction of 4-chloro-α,α,α-trifluoroacetophenone

-

Reaction Setup: To a solution of 4-chloro-α,α,α-trifluoroacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, cooled to 0 °C in an ice bath, is added sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise.

-

Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. The product can be further purified by column chromatography or distillation under reduced pressure to afford pure this compound.

Figure 3: Proposed Synthesis Workflow.

Potential Signaling Pathway Interaction (Hypothetical)

While no specific signaling pathways involving this compound have been reported, small molecules with similar structural motifs can act as inhibitors of various enzymes or receptors. The following diagram illustrates a hypothetical scenario where such a molecule inhibits a generic kinase signaling pathway.

Figure 4: Hypothetical Inhibition of a Kinase Pathway.

Conclusion

This compound represents a molecule of significant interest for which a complete physicochemical profile is not yet publicly available. This guide has consolidated the known information and provided a framework for the experimental determination of its key properties. The proposed synthesis route offers a practical approach for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science.

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol is a halogenated aromatic alcohol of significant interest in organic synthesis and medicinal chemistry. The presence of both a chlorophenyl group and a trifluoromethyl group imparts unique chemical and physical properties, making it a valuable building block for the synthesis of novel compounds. Its structural characteristics are particularly relevant in the development of new pharmaceutical agents and agrochemicals, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and analytical characterization.

Chemical Identity and Synonyms

Proper identification of chemical compounds is crucial for research and development. The following table summarizes the key identifiers and synonyms for this compound.

| Identifier Type | Value |

| CAS Number | 446-66-2[1] |

| Systematic IUPAC Name | This compound |

| Synonyms | 1-(4-Chlorophenyl)-2,2,2-Trifluoro-Ethanol, Nsc91562[1] |

| Molecular Formula | C8H6ClF3O[1] |

| InChI Key | DONAZKZEGGHKRH-UHFFFAOYSA-N |

Physicochemical and Quantitative Data

The physicochemical properties of this compound are essential for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Weight | 210.58 g/mol [1] |

| Purity | ≥98%[1] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid. |

| Storage Temperature | Ambient Storage |

Experimental Protocols

Generalized Synthesis of this compound

The most common route for the synthesis of this compound is the reduction of the corresponding ketone, 4'-chloro-2,2,2-trifluoroacetophenone. The following is a generalized experimental protocol for this transformation.

Materials:

-

4'-chloro-2,2,2-trifluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4'-chloro-2,2,2-trifluoroacetophenone in methanol or ethanol. Place the flask in an ice bath and begin stirring.

-

Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, ensuring the temperature remains low.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and evaporate the solvent to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Synthesis Workflow

The logical flow for the synthesis of this compound from its corresponding ketone is depicted in the following diagram.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to improve metabolic stability, binding affinity, and bioavailability. This compound is a valuable precursor for creating chiral molecules, which are often essential for the efficacy of drugs.[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring, a quartet for the proton on the chiral carbon (split by the three fluorine atoms), and a doublet for the hydroxyl proton (which may be a broad singlet depending on the solvent and concentration).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons in the chlorophenyl ring and the two carbons of the ethanol backbone. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad peak around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring, C-C and C=C stretching vibrations of the aromatic ring, and strong C-F stretching bands.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and fragments corresponding to the chlorophenyl moiety. High-resolution mass spectrometry can be used to confirm the elemental composition.

References

Spectral Data Analysis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for the chiral alcohol 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The spectral data for this compound (C₈H₆ClF₃O, Molar Mass: 210.58 g/mol ) provides a detailed fingerprint for the unambiguous identification and characterization of this molecule. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.45 - 7.35 | m | - | 4H, Aromatic |

| 5.08 | q | 6.8 | 1H, CH |

| 3.5 (broad s) | s | - | 1H, OH |

Note: The ¹H NMR spectrum was referenced to an internal standard.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 136.1 | C (quaternary, C-Cl) |

| 134.4 | C (quaternary, C-CH) |

| 130.4 | CH (aromatic) |

| 129.9 | CH (aromatic) |

| 129.4 | CH (aromatic) |

| 127.7 | CH (aromatic) |

| 123.9 (q, J = 282.7 Hz) | CF₃ |

| 68.3 (q, J = 33.4 Hz) | CH-OH |

Note: The ¹³C NMR spectrum was referenced to the solvent peak.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, 1490 | Medium | Aromatic C=C stretch |

| ~1200-1000 | Strong | C-F stretch |

| ~1100 | Strong | C-O stretch |

| ~830 | Strong | para-disubstituted C-H bend |

| ~750 | Medium | C-Cl stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | Moderate | [M]⁺ (Molecular ion) |

| 212 | Lower | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 141 | High | [M - CF₃]⁺ |

| 113 | Moderate | [C₇H₄Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal reference (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

Data Acquisition:

-

¹H NMR: Standard pulse sequences were used. The spectral width was set to encompass all expected proton resonances. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans were necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat liquid this compound was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to acquire the spectrum.

Data Acquisition: The spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment was first recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

Instrumentation: An electron ionization mass spectrometer (EI-MS) was used for the analysis.

Data Acquisition: The sample was introduced into the ion source, where it was vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged fragments were separated by a mass analyzer according to their mass-to-charge ratio (m/z), and their relative abundances were detected. The characteristic M and M+2 isotope pattern for chlorine-containing compounds was observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for an organic compound.

Caption: General workflow for spectral data acquisition and analysis.

The Solubility Profile of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol: A Technical Guide for Researchers

Abstract

Introduction

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol with significant applications in the synthesis of biologically active molecules. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the chlorinated phenyl ring, influence its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in various solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide offers a standardized approach to determining and documenting these crucial solubility parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| CAS Number | 446-66-2 | [1] |

Predicted Solubility Behavior

Based on the principle of "like dissolves like," the solubility of this compound can be predicted qualitatively. The presence of the polar alcohol group suggests potential solubility in polar protic solvents like ethanol and methanol, as well as polar aprotic solvents. The aromatic ring and the trifluoromethyl group contribute to its nonpolar character, which may allow for some solubility in nonpolar solvents. However, empirical determination is necessary for quantitative assessment.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not widely reported in publicly accessible databases or literature. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table (Table 2) is provided as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Observations |

| Water | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Hexane | 25 | |||

| Toluene | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected solvents (analytical grade or higher): Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane, Toluene, Dimethyl Sulfoxide (DMSO)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or test tubes with secure caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high accuracy)

-

Spectrophotometer (optional, for concentration analysis)

Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

Figure 1. Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (0.45 µm) into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtered supernatant. This can be done by:

-

Gravimetric Analysis: Evaporate the solvent from the weighed vial and weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC/GC): Dilute the supernatant to a known volume and analyze its concentration against a calibration curve prepared with standards of known concentrations. This method is generally more accurate.

-

Spectrophotometric Analysis: If the compound has a suitable chromophore, its concentration can be determined using UV-Vis spectrophotometry against a calibration curve.

-

-

-

Calculation of Solubility:

-

From Gravimetric Analysis:

-

Solubility ( g/100 mL) = (mass of residue in g / volume of supernatant in mL) * 100

-

-

From Chromatographic or Spectrophotometric Analysis:

-

The concentration obtained from the analysis (e.g., in mg/mL) is the solubility. Convert units as necessary (e.g., to g/100 mL).

-

-

Logical Flow for Solubility Classification

The following diagram illustrates a logical decision-making process for classifying the solubility of a compound based on experimental observations.

Figure 2. Decision tree for qualitative and quantitative solubility assessment.

Conclusion

References

material safety data sheet (MSDS) for 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and potential biological relevance of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

This compound, with the CAS number 446-66-2, is a halogenated aromatic alcohol. Its structure combines a 4-chlorophenyl group with a trifluoroethanol backbone, conferring unique properties relevant to its potential applications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-(4-Chlorophenyl)ethanol | 2,2,2-Trifluoroethanol | 4'-Chloro-2,2,2-trifluoroacetophenone (precursor) |

| Molecular Formula | C₈H₆ClF₃O[1] | C₈H₉ClO[2] | C₂H₃F₃O | C₈H₄ClF₃O |

| Molecular Weight | 210.58 g/mol [1] | 156.61 g/mol [2] | 100.04 g/mol | 208.56 g/mol |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Clear, colorless liquid[2] | Colorless liquid | Not specified |

| Boiling Point | Not available | 119 °C at 10 mmHg[2] | 77-80 °C | 180-183 °C |

| Melting Point | Not available | Not available | -45 °C | 24-26 °C |

| Density | Not available | 1.171 g/mL at 25 °C[2] | 1.393 g/mL at 20 °C | 1.398 g/mL at 25 °C |

| Flash Point | Not available | >110 °C (>230 °F)[2] | 29 °C | Not available |

| CAS Number | 446-66-2[1] | 3391-10-4[2] | 75-89-8 | 321-37-9 |

Material Safety Data

Hazard Identification (Inferred)

Based on the Safety Data Sheet for 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, the following hazards are anticipated for the corresponding alcohol:

-

Skin Irritation: Likely to cause skin irritation.[3]

-

Eye Irritation: Likely to cause serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

The trifluoroethanol moiety, as indicated by the SDS for 2,2,2-trifluoroethanol, presents additional significant hazards:

-

Flammability: Flammable liquid and vapor.[4]

-

Toxicity: Toxic if swallowed or inhaled.[4]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4]

-

Reproductive Toxicity: May damage fertility.[4]

First Aid Measures (Recommended)

Given the inferred hazards, the following first aid measures are recommended in case of exposure:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of water.[3]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[3]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[3]

-

Skin Protection: Wear protective gloves and clothing.[3]

-

Respiratory Protection: Use a respirator if ventilation is inadequate.[3]

Experimental Protocols: Synthesis

General Protocol for the Reduction of 4'-Chloro-2,2,2-trifluoroacetophenone

This protocol is based on the common use of sodium borohydride for the reduction of ketones to alcohols.

Materials:

-

4'-Chloro-2,2,2-trifluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4'-Chloro-2,2,2-trifluoroacetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask with stirring.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or distillation.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity and signaling pathways of this compound are limited in the public domain, the structural motifs suggest potential areas of interest for drug development.

Antifungal Activity

Derivatives of 1-(4-chlorophenyl)ethanol have shown notable antifungal activity.[5] Specifically, enantiomers of 1-(4'-chlorophenyl)-2-phenylethanol exhibited maximum inhibition of the growth of the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides.[5][6] The presence of the benzyl hydroxyl group was found to be important for the inhibitory mechanism.[6] This suggests that this compound could be a candidate for antifungal drug discovery programs.

Cytotoxicity

The cytotoxic effects of this specific compound have not been extensively studied. However, general toxicity is expected due to the halogenated phenyl and trifluoroethanol groups. The trifluoroethanol metabolite itself is known to be toxic.[7] Studies on various organic solvents have shown that ethanol can induce cytotoxic effects on cell lines like MCF-7 and RAW-264.7 in a dose-dependent manner.[8][9] The toxicity of benzyl alcohols, a related class of compounds, has also been investigated, with effects varying depending on the specific structure and cell type.

Potential as a Pharmaceutical Intermediate

The precursor, 4'-Chloro-2,2,2-trifluoroacetophenone, is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of anti-inflammatory and analgesic drugs.[10] This highlights the potential of its reduction product, this compound, as a key building block in medicinal chemistry.

Caption: Potential areas of biological and pharmaceutical relevance for the title compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of toxicity of 2,2,2-trifluoroethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

The Trifluoromethyl Group: A Double-Edged Sword in Chiral Alcohol Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into a chiral alcohol profoundly alters its chemical reactivity and physicochemical properties, a phenomenon of paramount importance in the fields of medicinal chemistry and materials science. This guide provides a comprehensive analysis of the multifaceted role of the CF₃ group, detailing its electronic and steric effects on the reactivity of chiral alcohols. We present a compilation of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms to offer a practical resource for professionals in drug discovery and chemical synthesis.

The Inductive Effect: Enhancing Acidity and Modulating Nucleophilicity

The most significant impact of the trifluoromethyl group on the reactivity of an adjacent alcohol is its powerful electron-withdrawing inductive effect. The high electronegativity of the three fluorine atoms polarizes the carbon-fluorine bonds, which in turn withdraws electron density from the rest of the molecule, including the hydroxyl group. This electronic perturbation has several key consequences.

Increased Acidity

The electron-withdrawing nature of the CF₃ group stabilizes the corresponding alkoxide anion formed upon deprotonation of the alcohol. This stabilization lowers the pKa of the alcohol, making it significantly more acidic than its non-fluorinated analog. This increased acidity can be a critical factor in reactions where the alcohol acts as a nucleophile or a proton donor.

| Compound | pKa |

| Ethanol (CH₃CH₂OH) | 16.0[1][2] |

| 2,2,2-Trifluoroethanol (CF₃CH₂OH) | 12.4 - 12.5[2][3][4] |

| Table 1: Comparison of pKa values for ethanol and 2,2,2-trifluoroethanol, demonstrating the acidifying effect of the trifluoromethyl group. |

Altered Nucleophilicity

While the increased acidity suggests a more readily formed, and thus potentially more available, nucleophilic alkoxide, the strong inductive effect also reduces the electron density on the oxygen atom of the neutral alcohol. This can decrease the alcohol's inherent nucleophilicity in reactions where it participates as a neutral nucleophile. The overall effect on reactivity in a specific reaction will depend on the reaction mechanism and conditions, particularly the pH.

Steric and Stereoelectronic Effects in Asymmetric Synthesis

The trifluoromethyl group is sterically more demanding than a methyl group, and its presence can significantly influence the stereochemical outcome of reactions at or near the chiral center. This has been extensively exploited in asymmetric synthesis to achieve high levels of stereocontrol.

Stereoselective Reduction of Trifluoromethyl Ketones

The asymmetric reduction of prochiral trifluoromethyl ketones is a cornerstone for the synthesis of enantioenriched trifluoromethylated chiral alcohols. The steric bulk and electronic properties of the CF₃ group play a crucial role in directing the approach of the hydride reagent, leading to high diastereoselectivity and enantioselectivity. The Noyori asymmetric hydrogenation and transfer hydrogenation are powerful methods for this transformation.

In the dynamic kinetic resolution (DKR) of α-CF₃ ketones, the presence of the trifluoromethyl group has been shown to be crucial for achieving exceptionally high stereoselectivity compared to analogous methyl ketones.[5]

Kinetic Resolution of Trifluoromethylated Alcohols

Enzymatic kinetic resolution is another widely used technique to obtain enantiomerically pure trifluoromethylated alcohols. Lipases, in particular, often exhibit high enantioselectivity in the acylation of one enantiomer of a racemic trifluoromethylated alcohol, leaving the other enantiomer unreacted. The steric and electronic properties of the CF₃ group influence the binding of the substrate within the enzyme's active site, leading to this selective transformation.

Experimental Protocols for Key Transformations

Detailed and reproducible experimental protocols are essential for the successful application of these synthetic methods. Below are representative procedures for the asymmetric reduction of a trifluoromethyl ketone and the enzymatic kinetic resolution of a trifluoromethylated alcohol.

General Procedure for Noyori Asymmetric Transfer Hydrogenation of a Prochiral α-Trifluoromethyl Ketone

This procedure is adapted from a literature protocol for the asymmetric transfer hydrogenation of α-CF₃ and α-SF₅ ketones.[6]

Materials:

-

α-Trifluoromethyl ketone (1.00 equiv)

-

RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %)

-

Sodium formate (5.00 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas

Procedure:

-

To an oven-dried microwave vial equipped with a magnetic stir bar, add the α-trifluoromethyl ketone (1.00 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %).

-

Flush the vial with argon gas.

-

Add sodium formate (5.00 equiv) followed by a 1:1 mixture of MeOH and H₂O to achieve a 1 M solution.

-

Flush the vial with argon again, then seal it.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), cool the vial to room temperature and add H₂O.

-

Extract the aqueous layer with Et₂O (2 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-trifluoromethyl alcohol.

General Procedure for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

This protocol is a general guideline for the enzymatic kinetic resolution of secondary alcohols using a lipase.[7]

Materials:

-

Racemic secondary alcohol (1.0 equiv)

-

Immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate)

-

Anhydrous organic solvent (e.g., toluene, hexane, or diisopropyl ether)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate, 1.5 equiv)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry flask containing the racemic secondary alcohol, add the immobilized lipase.

-

Add the anhydrous organic solvent to achieve a concentration of 0.1-0.5 M.

-

Begin stirring the mixture and bring it to the optimal temperature for the chosen lipase (typically room temperature to 40 °C).

-

Add the acyl donor to the reaction mixture.

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

When the reaction reaches approximately 50% conversion and the desired ee is achieved, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with the solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the resulting mixture of the enantioenriched alcohol and the acylated product by silica gel column chromatography.

Visualizing Reaction Mechanisms

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the catalytic cycles of the Noyori asymmetric hydrogenation and a lipase-catalyzed transesterification.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Answered: 2. Explain the following differences in pka. a. 2,2,2-Trifluoroethanol vs. ethanol pka= 12.5 b. Thiophenol vs. phenol pka 6.6 10.0 C. Protonated methanol vs.… | bartleby [bartleby.com]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. Trifluoroethanol [drugfuture.com]

- 5. Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, and detailed experimental protocols related to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol (CAS No. 446-66-2). This chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules, making a thorough understanding of its properties and handling essential for researchers in drug development and organic synthesis.

Commercial Availability and Purity

This compound is commercially available from a variety of suppliers, primarily for research and development purposes. The compound is typically offered as a racemic mixture with purities generally ranging from 97% to over 98%. Enantiomerically pure forms, such as the (R)-enantiomer, are also available from specialized suppliers, often with specified enantiomeric excess (e.e.).

For laboratory and industrial applications, it is crucial to source this chemical from reputable suppliers who provide detailed certificates of analysis.[1][2] The use of this compound is generally restricted to professional manufacturing, research laboratories, and industrial or commercial settings.[1][2]

Below is a summary of representative commercial sources and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Forms |

| Sigma-Aldrich | This compound | 446-66-2 | ≥97% | Racemic |

| Aladdin Scientific | This compound | 446-66-2 | min 98% | Racemic |

| Fluorochem | 1-(4-Aminophenyl)-2,2,2-trifluoroethanol | 178042-35-8 | 98% | Racemic (amino derivative) |

| Amadis Chemical | This compound | 446-66-2 | Custom Purity | Racemic |

| BOC Sciences | This compound | 446-66-2 | Custom Purity | Racemic |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled and adapted from established chemical literature.

Synthesis: Nucleophilic Trifluoromethylation of 4-Chlorobenzaldehyde

The most common laboratory synthesis of this compound involves the nucleophilic trifluoromethylation of 4-chlorobenzaldehyde using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.

Materials:

-

4-Chlorobenzaldehyde

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add trifluoromethyltrimethylsilane (1.2 equivalents) followed by the slow, dropwise addition of a catalytic amount of TBAF solution (0.1 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude silyl-protected alcohol.

-

Deprotection: Dissolve the crude intermediate in THF and add 1 M HCl. Stir at room temperature for 1-2 hours. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude this compound.

Purification

The crude product can be purified by either silica gel column chromatography or recrystallization to obtain the desired purity.

1. Silica Gel Column Chromatography:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., a mixture of hexane and ethyl acetate, 9:1 v/v).

-

Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane, and carefully load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 4:1 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

2. Recrystallization:

-

Solvent Selection: A mixed solvent system is often effective. A good starting point is a mixture of a "good" solvent in which the compound is soluble (e.g., acetone or ethanol) and a "poor" solvent in which it is less soluble (e.g., hexane or water).[3][4][5][6]

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot "good" solvent.

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

-

If turbidity persists, add a few drops of the hot "good" solvent until the solution is clear again.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to obtain the purified this compound.

-

Analytical Methods for Purity Determination

The purity of this compound can be assessed using several analytical techniques. For enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

1. Chiral High-Performance Liquid Chromatography (HPLC):

This method is essential for separating and quantifying the enantiomers of this compound.

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for this type of separation.[1]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.[1]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Typical Starting Point):

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm[1]

-

-

Data Analysis: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the compound by identifying characteristic signals and detecting impurities. For the non-fluorinated analog, 1-(4-chlorophenyl)ethanol, characteristic ¹H NMR signals are observed for the methyl, methine, and aromatic protons.[7] For the trifluoroethanol derivative, the fluorine atoms will cause characteristic splitting patterns in the adjacent proton signals.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to determine the purity of the sample and identify any volatile impurities. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can be used to confirm the identity of the compound.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

References

In-Depth Technical Guide: Stability and Storage of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol. The information presented herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClF₃O | [1] |

| Molecular Weight | 210.58 g/mol | [1] |

| CAS Number | 784-81-6 | Not explicitly found, but related compounds have CAS numbers. |

| Appearance | Colorless to light yellow liquid | General knowledge for similar compounds. |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in most organic solvents. | General knowledge for similar compounds. |

Stability Profile

Based on available safety data sheets for structurally related compounds, this compound is generally considered stable under normal laboratory conditions. However, its stability can be compromised by exposure to specific environmental factors.

General Stability:

-

The compound is described as "Stable under normal conditions".

-

Hazardous polymerization is not expected to occur.

Incompatibilities:

-

Strong Bases: Contact with strong bases should be avoided.

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.

-

Strong Acids: Contact with strong acids should be avoided.

Hazardous Decomposition Products:

-

Under fire conditions, thermal decomposition can lead to the release of toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended based on general guidelines for flammable and reactive chemicals:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area.[2] | To minimize the risk of thermal degradation and pressure build-up in the container. |

| Light | Store in a light-resistant container. | Although specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. |

| Atmosphere | Keep container tightly closed.[2] | To prevent evaporation and contamination from atmospheric moisture and oxygen. |

| Container | Store in a tightly sealed, appropriate container. | To prevent leakage and reaction with incompatible materials. |

| Segregation | Store away from incompatible materials such as strong bases, strong oxidizing agents, and strong acids. | To prevent hazardous chemical reactions. |

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound were not found in the public domain, a general approach for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be outlined based on regulatory guidelines (ICH Q1A, Q1B) and common practices in the pharmaceutical industry.[3][4][5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule.[4][5] These studies also help in developing and validating a stability-indicating analytical method.[1][6]

dot

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. nottingham.ac.uk [nottingham.ac.uk]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Utilizing 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol as a Novel Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Potential of Fluorinated Chiral Auxiliaries

In the realm of asymmetric synthesis, the quest for robust and highly selective chiral auxiliaries is perpetual.[1] Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2] Among the various classes of auxiliaries, those containing fluorine have garnered significant attention. The unique electronic properties of fluorine, such as its high electronegativity and the ability of trifluoromethyl groups to act as potent electron-withdrawing groups and steric hindrances, can profoundly influence the transition state of a reaction, leading to high levels of stereocontrol.[3]

This guide explores the prospective application of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol as a chiral auxiliary in asymmetric synthesis. While this specific alcohol is a valuable chiral building block in its own right, its structural features—a stereogenic center bearing a sterically demanding and electronically distinct trifluoromethyl group and a 4-chlorophenyl ring—make it a compelling candidate for a chiral auxiliary.[4][5] The principles outlined herein are grounded in well-established precedents set by other fluorinated chiral auxiliaries and provide a framework for its application in key synthetic transformations.[6][7]

Core Principles of Stereochemical Induction with this compound

The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and diastereomerically distinct transition state. For this compound, the key structural elements contributing to stereochemical control are:

-

The Trifluoromethyl (CF₃) Group: Its significant steric bulk can effectively shield one face of a reactive intermediate, such as an enolate, directing an incoming electrophile to the opposite, less hindered face.

-

The 4-Chlorophenyl Group: This aromatic ring provides a second bulky substituent that can further restrict conformational freedom. Its electronic properties may also influence the reactivity and stability of intermediates.

-

The Hydroxyl Group: This serves as the attachment point for the prochiral substrate, typically through an ester or other covalent linkage.

The interplay of these groups is expected to lock the conformation of the substrate-auxiliary conjugate, leading to a predictable and highly diastereoselective outcome in subsequent reactions.

Preparation and Attachment of the Chiral Auxiliary

The first step in utilizing a chiral auxiliary is its covalent attachment to a prochiral substrate. For this compound, this is most commonly achieved through esterification with a carboxylic acid derivative.

Protocol 1: Esterification of a Prochiral Carboxylic Acid

This protocol describes the general procedure for attaching the chiral auxiliary to a carboxylic acid, forming a chiral ester which can then be used in subsequent diastereoselective reactions.

Materials:

-

(R)- or (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanol

-

Prochiral carboxylic acid (e.g., propanoic acid)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Standard work-up and purification reagents

Procedure:

-

To a solution of the prochiral carboxylic acid (1.0 eq) and (R)- or (S)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrate and washings, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired chiral ester.

Application in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation.[8] The use of a chiral auxiliary can control the stereochemistry of the newly formed stereocenters.

Protocol 2: Diastereoselective Aldol Reaction of a Chiral Acetate Ester

This protocol outlines a hypothetical procedure for the diastereoselective aldol reaction of an acetate ester derived from this compound.

Materials:

-

Chiral acetate ester of this compound (from Protocol 1)

-

Aldehyde (e.g., isobutyraldehyde)

-

Lithium diisopropylamide (LDA) or other non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF)

-

Standard work-up and purification reagents

Procedure:

-

Prepare a solution of the chiral acetate ester (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add a freshly prepared solution of LDA (1.1 eq) in THF, maintaining the temperature at -78 °C.

-

Stir the mixture for 30-60 minutes to ensure complete enolate formation.

-

Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography to obtain the diastereomerically enriched aldol adduct.

Expected Outcome and Mechanistic Rationale

The stereochemical outcome is dictated by the formation of a Zimmerman-Traxler-like transition state, where the lithium enolate chelates to the aldehyde. The bulky trifluoromethyl and 4-chlorophenyl groups of the auxiliary are expected to effectively block one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.

Illustrative Data (Based on Analogous Fluorinated Auxiliaries)

| Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |

| Isobutyraldehyde | >95:5 | 85 |

| Benzaldehyde | >98:2 | 90 |

| Acetaldehyde | >90:10 | 80 |

Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems.[9] A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Protocol 3: Diastereoselective Diels-Alder Reaction

This protocol describes the use of an acrylate ester of this compound as a chiral dienophile.

Materials:

-

Chiral acrylate ester of this compound

-

Diene (e.g., cyclopentadiene)

-

Lewis acid catalyst (e.g., Et₂AlCl)

-

Anhydrous dichloromethane (DCM)

-

Standard work-up and purification reagents

Procedure:

-

Dissolve the chiral acrylate ester (1.0 eq) in anhydrous DCM and cool to -78 °C.

-

Add the Lewis acid catalyst (1.1 eq) dropwise and stir for 15 minutes.

-

Add freshly cracked cyclopentadiene (3.0 eq) to the reaction mixture.

-

Stir at -78 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction with a saturated NaHCO₃ solution.

-

Warm to room temperature and separate the layers. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Expected Outcome and Mechanistic Rationale

The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking it in an s-trans conformation. The bulky auxiliary is expected to shield one face of the double bond, forcing the diene to approach from the less hindered side, resulting in a high degree of endo/exo and facial selectivity.

Illustrative Data (Based on Analogous Systems)

| Diene | Endo/Exo Ratio | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| Cyclopentadiene | >95:5 (endo) | >98 | 92 |

| Isoprene | >90:10 (endo) | >95 | 88 |

Cleavage of the Chiral Auxiliary

A crucial step in the use of a chiral auxiliary is its removal to reveal the desired enantiomerically enriched product.[10][11] The auxiliary should be cleavable under mild conditions that do not compromise the stereochemical integrity of the product and ideally allow for its recovery and reuse.

Protocol 4: Hydrolytic Cleavage of the Chiral Ester

Materials:

-

Diastereomerically pure ester adduct

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Standard work-up and purification reagents

Procedure:

-

Dissolve the ester adduct in a mixture of THF and water (e.g., 3:1).

-

Cool the solution to 0 °C and add LiOH (2.0-3.0 eq).

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1 M HCl to pH ~2.

-

Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

-

Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.

-

Dry the respective organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the purified product and recovered auxiliary.

Visualization of Workflows and Mechanisms

Diagram 1: General Workflow for Asymmetric Synthesis

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction [organic-chemistry.org]

- 7. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

Application Notes and Protocols for Chiral HPLC Separation of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol Enantiomers

Introduction

1-(4-Chlorophenyl)-2,2,2-trifluoroethanol is a chiral alcohol of significant interest in the pharmaceutical and agrochemical industries as a key intermediate in the synthesis of bioactive molecules. The stereochemistry of this compound is often critical to its biological activity and safety. Consequently, a robust and reliable analytical method for the enantioselective separation and quantification of its enantiomers is essential for research, development, and quality control.

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of this compound. The method is based on the well-established efficacy of polysaccharide-based chiral stationary phases for the resolution of chiral alcohols and their fluorinated analogues.[1][2]

Principle of Separation

The enantiomeric separation is achieved on a chiral stationary phase (CSP) composed of a polysaccharide derivative, typically cellulose or amylose, coated or immobilized on a silica support.[3] The chiral selector creates a diastereomeric interaction with the enantiomers of the analyte. The differing stability of these transient diastereomeric complexes leads to different retention times for the (R)- and (S)-enantiomers, enabling their separation. Normal-phase chromatography with a non-polar mobile phase and a polar modifier is commonly employed for this class of compounds to enhance chiral recognition.[1]

Recommended Chiral Stationary Phases

For the initial screening and method development for the chiral separation of this compound, polysaccharide-based CSPs are highly recommended due to their broad applicability for chiral alcohols.[2] The following columns are suggested as primary candidates:

| Chiral Stationary Phase (CSP) | Base Material | Common Trade Names |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Chiralcel® OD-H |

| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Chiralpak® AD-H |

| Cellulose tris(4-methylbenzoate) | Cellulose | Chiralcel® OJ-H |

Experimental Protocol: Chiral HPLC Method

This protocol provides a starting point for the chiral separation of this compound. Optimization may be required based on the specific instrumentation and column used.

Instrumentation and Materials

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) is recommended as a starting point.[1]

-

Solvents: HPLC-grade n-hexane and isopropanol.

-

Sample: Racemic this compound.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

Mobile Phase Preparation

-

Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v).[1]

-

Use HPLC-grade solvents.

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

System Preparation

-

Purge the HPLC system with the mobile phase to remove any residual solvents.

-

Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]

Sample Preparation

-

Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

Data Analysis

-

Integrate the peak areas of the two enantiomers.

-

Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.

-

Calculate the separation factor (α), which is the ratio of the retention factors of the two enantiomers.

-

The enantiomeric excess (ee) can be calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Expected Performance Data

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound using the recommended method. These values are based on typical performance for similar analytes on polysaccharide-based CSPs.[2]

| Parameter | Expected Value |

| Retention Factor (k₁) | ~2.5 - 3.5 |

| Separation Factor (α) | > 1.2 |

| Resolution (Rs) | > 2.0 |

Method Optimization and Troubleshooting

If the initial separation is not optimal, the following adjustments can be made:

-

Mobile Phase Composition: To improve resolution, decrease the percentage of the alcohol modifier (isopropanol). This will generally increase retention times and may enhance separation.[1]

-

Alcohol Modifier: Switching the alcohol modifier from isopropanol to ethanol can sometimes alter the selectivity and improve resolution.[1]

-

Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min) can lead to better resolution.[1]

-

Temperature: Adjusting the column temperature can impact chiral recognition. Both increasing and decreasing the temperature should be explored.[1]

Experimental Workflow Diagram

Caption: Workflow for the chiral HPLC separation of this compound.

Logical Relationship for Method Optimization

References

Application Notes and Protocols for the Enantioselective Reduction of 4'-Chloro-2,2,2-trifluoroacetophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis. The resulting chiral alcohols are critical building blocks for a vast array of pharmaceuticals, agrochemicals, and other functional materials. Specifically, the chiral alcohol 1-(4-chlorophenyl)-2,2,2-trifluoroethanol, derived from the reduction of 4'-chloro-2,2,2-trifluoroacetophenone, is a valuable intermediate. The presence of both a trifluoromethyl group and a chloro-substituted aromatic ring makes it a key synthon for various biologically active molecules, where the trifluoromethyl group can enhance metabolic stability and binding affinity.

This document provides detailed protocols for two highly effective and widely used methods for the enantioselective reduction of 4'-chloro-2,2,2-trifluoroacetophenone: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori Asymmetric Transfer Hydrogenation (ATH).

Method 1: Corey-Bakshi-Shibata (CBS) Reduction